Amyloid-beta peptide (42-1) (human), also known as reverse Aβ42-1, is a synthetic peptide with the reverse amino acid sequence of the naturally occurring amyloid-beta 1-42 (Aβ1-42) peptide. While Aβ1-42 is known for its propensity to aggregate and form amyloid plaques associated with Alzheimer's disease, Aβ42-1 serves as a crucial control in research. Its reversed sequence significantly reduces its ability to form aggregates, allowing researchers to differentiate between the specific effects of Aβ1-42 aggregation and other potential effects of the peptide itself. [, ]
The synthesis of Aβ42-1 is primarily achieved through solid-phase peptide synthesis, a widely used method for creating peptides with specific amino acid sequences. This process involves a step-by-step addition of protected amino acids to a growing peptide chain attached to a solid support. The synthesis starts from the C-terminus and progresses to the N-terminus, opposite to the natural protein synthesis direction. Once the complete peptide sequence is assembled, it is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC). []
The mechanism of action of Aβ42-1 is primarily based on its ability to act as a negative control in studies investigating the effects of Aβ1-42. By utilizing Aβ42-1, researchers can differentiate between the effects caused by Aβ1-42 aggregation and any non-specific effects of the peptide sequence itself. For instance, in studies examining the pro-inflammatory effects of Aβ1-42, Aβ42-1 is used to confirm that the observed inflammation is indeed due to Aβ1-42 aggregation and not simply its presence. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9